molecular formula C8H6BrFO2 B1443001 4-Bromo-2-fluoro-6-methoxybenzaldehyde CAS No. 856767-09-4

4-Bromo-2-fluoro-6-methoxybenzaldehyde

Cat. No. B1443001
CAS RN: 856767-09-4
M. Wt: 233.03 g/mol
InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-6-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO2. It has a molecular weight of 233.04 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-6-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2, a member of the cytochrome P450 family, acting as an inhibitor . This interaction can affect the metabolism of other substrates processed by CYP1A2, leading to altered biochemical pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression, leading to changes in the expression levels of genes associated with detoxification and stress response . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and thus affecting downstream biochemical pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the altered enzyme activity. Additionally, this compound may interact with transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, including upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It interacts with enzymes such as CYP1A2, which play a role in its metabolism . The compound can affect metabolic flux, leading to changes in the levels of metabolites and influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s lipophilic nature allows it to permeate cell membranes, facilitating its distribution across various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization, impacting cellular processes at the subcellular level.

properties

IUPAC Name

4-bromo-2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZBFAJSYHLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726479
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856767-09-4
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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